
N-hexyl-4-phenylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-hexyl-4-phenylpiperazine-1-carboxamide” is a chemical compound with the molecular formula C17H27N3O . It has a molecular weight of 289.42 .
Molecular Structure Analysis
The InChI code for “N-hexyl-4-phenylpiperazine-1-carboxamide” is1S/C11H15N3O/c15-11(14-8-6-12-7-9-14)13-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,13,15) . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
“N-hexyl-4-phenylpiperazine-1-carboxamide” is a solid at room temperature . It has a boiling point of 423.3±45.0 C at 760 mmHg and a melting point of 114-115 C .Aplicaciones Científicas De Investigación
Antifungal Agents
N-hexyl-4-phenylpiperazine-1-carboxamide has been identified as a promising compound in the development of antifungal agents. It has been synthesized and evaluated in vitro against Pneumocystis carinii , a type of fungus. The compound showed significant inhibitory activity, with an inhibition percentage of 96% at a concentration of 10.0 µg/mL .
Anti-Pneumocystis Agents
The same study also highlighted the potential of N-hexyl-4-phenylpiperazine-1-carboxamide in the treatment of Pneumocystis pneumonia , a fungal disease that affects immunodeficient individuals. The disease does not respond to classical antifungal therapy but is sensitive to some antiprotozoal medicines .
Cognitive Decline Management
Another study indicated that carboxamide derivatives of 1,3,4-thiadiazole, which include N-hexyl-4-phenylpiperazine-1-carboxamide, could be effective in managing cognitive decline. These compounds were found to alleviate cognitive decline induced by scopolamine, suggesting their possible role in mediating the cholinergic pathway and attenuating oxidative stress .
Acetylcholinesterase Inhibitors
The same carboxamide derivatives were also studied for their inhibitory effects on acetylcholinesterase, an enzyme that plays a crucial role in memory and learning. Inhibition of this enzyme is a promising strategy for the development of drugs against cognitive decline .
Oxidative Stress Attenuation
The carboxamide derivatives, including N-hexyl-4-phenylpiperazine-1-carboxamide, were also found to attenuate oxidative stress, which has a deleterious effect on learning and memory paradigms .
Antibacterial Agents
N-hexyl-4-phenylpiperazine-1-carboxamide could also have potential applications as an antibacterial agent .
Anticancer Agents
There is also potential for N-hexyl-4-phenylpiperazine-1-carboxamide to be used as an anticancer agent .
Safety and Hazards
The safety information for “N-hexyl-4-phenylpiperazine-1-carboxamide” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
N-hexyl-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-2-3-4-8-11-18-17(21)20-14-12-19(13-15-20)16-9-6-5-7-10-16/h5-7,9-10H,2-4,8,11-15H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQAWZZVGZYANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2858576.png)
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2858577.png)
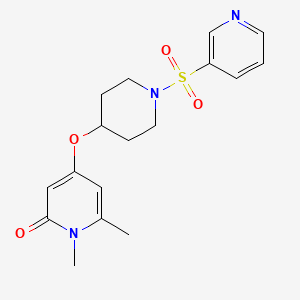
![7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4-quinazolinone](/img/structure/B2858584.png)
![(E)-2-(4-(dimethylamino)benzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2858585.png)
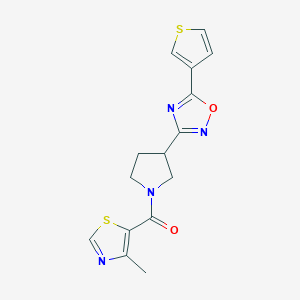
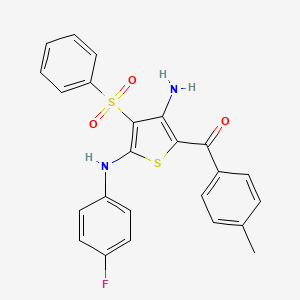

![2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2858593.png)
![N-[2-(6-Oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2858595.png)
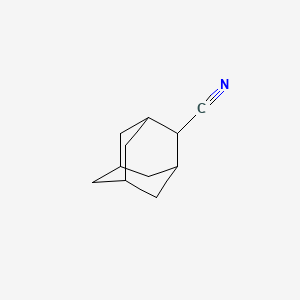
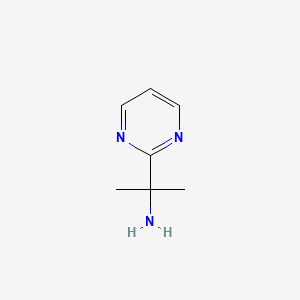
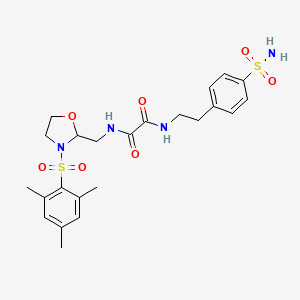
![2-[1-[(2,5-Difluorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2858599.png)